molecular formula C12H12ClNO3 B12663739 Ethyl 2-formamido (4-chlorophenyl) acrylate CAS No. 136986-62-4

Ethyl 2-formamido (4-chlorophenyl) acrylate

Cat. No.: B12663739
CAS No.: 136986-62-4
M. Wt: 253.68 g/mol
InChI Key: NHMYKWNMIPBQKB-YRNVUSSQSA-N
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Description

Ethyl 2-formamido (4-chlorophenyl) acrylate is an organic compound with the molecular formula C11H10ClNO3 It is a derivative of acrylate, featuring a formamido group attached to the ethyl ester of 4-chlorophenyl acrylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-formamido (4-chlorophenyl) acrylate typically involves the reaction of 4-chlorophenyl acrylate with formamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 4-chlorophenyl acrylate and formamide.

    Catalyst: A suitable catalyst such as a base (e.g., triethylamine) or an acid (e.g., hydrochloric acid) is used.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamido (4-chlorophenyl) acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl 2-formamido (4-chlorophenyl) acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formamido (4-chlorophenyl) acrylate involves its interaction with molecular targets through its functional groups. The formamido group can participate in hydrogen bonding and other interactions, while the acrylate moiety can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: Similar in structure but lacks the formamido and 4-chlorophenyl groups.

    Methyl 2-formamido (4-chlorophenyl) acrylate: Similar but with a methyl ester instead of an ethyl ester.

    4-Chlorophenyl acrylate: Lacks the formamido group.

Uniqueness

This compound is unique due to the presence of both the formamido and 4-chlorophenyl groups, which impart specific chemical and physical properties.

Properties

CAS No.

136986-62-4

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)-2-formamidoprop-2-enoate

InChI

InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-3-5-10(13)6-4-9/h3-8H,2H2,1H3,(H,14,15)/b11-7+

InChI Key

NHMYKWNMIPBQKB-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC=O

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC=O

Origin of Product

United States

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